molecular formula C7H12O3 B153621 trans-4-Hydroxycyclohexanecarboxylic acid CAS No. 3685-26-5

trans-4-Hydroxycyclohexanecarboxylic acid

Cat. No. B153621
CAS RN: 3685-26-5
M. Wt: 144.17 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-N
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Description

trans-4-Hydroxycyclohexanecarboxylic acid is a compound that has been isolated from the urine of children with suspected metabolic disorders. It is characterized using advanced techniques such as gas chromatography and mass spectrometry, and its structure has been confirmed through synthesis and comparison with authentic samples .

Synthesis Analysis

The synthesis of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in several studies. A new synthesis method for stereoisomers of amino-hydroxycyclohexanecarboxylic acids, which are analogues of the compound , has been reported. This method involves key steps like Diels–Alder reactions and resolution methods to achieve optically active forms . Additionally, the synthesis of peptide-like derivatives containing cis- and trans-4-aminocyclohexanecarboxylic acids has been achieved, indicating the versatility of this compound in medicinal chemistry .

Molecular Structure Analysis

The molecular conformations of related cyclohexanecarboxylic acids have been studied using NMR and molecular orbital methods. For instance, trans-4-aminomethyl-1-cyclohexanecarboxylic acids have been found to exist in staggered forms in aqueous solutions, with the diequatorial conformer being the most stable . This information is crucial for understanding the behavior of trans-4-Hydroxycyclohexanecarboxylic acid in biological systems.

Chemical Reactions Analysis

The reactivity of trans-4-Hydroxycyclohexanecarboxylic acid can be inferred from studies on similar compounds. For example, the reaction of trans-4-alkylcyclohexanecarboxylic acid chlorides with various reagents has been studied to produce esters with liquid-crystalline properties . Moreover, the preparation and reactions of trans-2-aminocyclohexanecarboxylic acids have been examined, providing insights into the potential chemical behavior of trans-4-Hydroxycyclohexanecarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid can be deduced from the properties of structurally related compounds. For instance, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid have been studied, revealing the influence of molecular dipoles on the crystal structure . Such studies help in understanding the crystalline behavior of cyclohexanecarboxylic acids. Additionally, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acids have been investigated, indicating the potential for diverse physical properties .

Scientific Research Applications

Enzymatic Properties and Metabolic Pathways

  • Trans-4-Hydroxycyclohexanecarboxylic acid plays a role in enzymatic processes, being a reduction product of 4-oxocyclohexanecarboxylate in reactions involving 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum (Obata, Uebayasi, & Kaneda, 1988).

Synthesis of Hydroxylated Amino Acids

  • It has been used in the regio- and diastereoselective syntheses of hydroxylated 2-aminocyclohexanecarboxylic acids, which are important in the creation of various isomers of amino acids (Fülöp et al., 2005).

Biochemical Analysis and Characterization

  • Gas chromatography-mass spectrometry has been utilized to identify trans-4-Hydroxycyclohexanecarboxylic acid in metabolic studies, providing insight into gastrointestinal bacterial metabolism (Kronick et al., 1983).

Chiral Resolution and Optical Studies

  • This compound has been involved in the study of chiral resolution and optical rotations of amino acids and derivatives, offering a deeper understanding of the stereochemistry in organic compounds (Nohira, Ehara, & Miyashita, 1970).

Mesomorphic and Dielectric Properties

  • Research into the mesomorphism and dielectric properties of certain cyclohexanecarboxylates, including trans-4-hydroxycyclohexanecarboxylic acid, has been conducted, contributing to the understanding of liquid crystal compounds (Karamysheva, Kovshev, & Barnik, 1976).

Metabolic Studies in Medical Research

  • In medical research, it has been identified in studies concerning metabolic defects and urinary excretion, thereby enhancing our understanding of certain medical conditions (Niederwieser, Wadman, & Danks, 1978).

Safety And Hazards

Trans-4-Hydroxycyclohexanecarboxylic acid is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRWBBJISAZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190327, DTXSID901015736
Record name trans-4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

trans-4-Hydroxycyclohexanecarboxylic acid

CAS RN

17419-81-7, 3685-26-5, 3685-22-1
Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name trans-4-Hydroxycyclohexanecarboxylic acid
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Record name 4-Hydroxycyclohexanecarboxylic acid
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Record name cis-4-Hydroxycyclohexanecarboxylic Acid
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Record name 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name trans-4-Hydroxycyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 42 parts of p-hydroxybenzoic acid, 2 parts of platinum oxide, 1 part of 10% aqueous potassium hydroxide and 150 parts by volume of ethanol was charged to a hydrogenation flask. The mixture was hydrogenated at 50 psi for 32 hours. The reaction mixture was filtered and the solvent evaporated. The solid product was slurried in 500 parts by volume of hot cyclohexane to remove cyclohexane carboxylic acid, filtered, and the solids recrystallized from 100 parts of water. The solid, unreacted p-hydroxybenzoic acid, was filtered off and the water evaporated yielding 16 parts of 4-hydroxycyclohexane carboxylic acid having a melting point of 110°-130° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 3
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 4
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 5
trans-4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Hydroxycyclohexanecarboxylic acid

Citations

For This Compound
39
Citations
H OBATA, M UEBAYASI… - European journal of …, 1988 - Wiley Online Library
… The reduction product was identified as trans-4-hydroxycyclohexanecarboxylic acid by gasliquid chromatography and mass spectrometry. It was used as a substrate for the reverse …
Number of citations: 8 febs.onlinelibrary.wiley.com
J Chiba, N Machinaga - Chemical and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
… To address these drawbacks, we investigated an alternative approach to 1 from trans-4-hydroxycyclohexanecarboxylic acid (12) as a starting material4) via tert-butyl trans-[(4S)methoxy-…
Number of citations: 1 www.jstage.jst.go.jp
F Yoshizako, M Chubachi, A Nishimura… - Journal of fermentation and …, 1990 - Elsevier
… Since this cis compound (TMS) had the Rt of 19.8 rain, the isomer with the Rt of 20.2 rain was found to be trans-4-hydroxycyclohexanecarboxylic acid (t-4-OHC6CA). GC analyses of the …
Number of citations: 4 www.sciencedirect.com
S Siegel, JM Komarmy - Journal of the American Chemical …, 1960 - ACS Publications
… trans-4Hydroxycyclohexanecarboxylic acid was prepared according to the procedure of Campbell and Hunt.31 Zra»s-4-Methoxy and 4-chlorocyclohexanecarboxylic acids were …
Number of citations: 56 pubs.acs.org
DH Kim, JH Ryu, KS Lee, BM Lee, MO Lee… - Applied microbiology …, 2013 - Springer
… Among them, trans-4-hydroxycyclohexanecarboxylic acid and 3-hydroxybenzoic acid were … Especially, adding of trans-4-hydroxycyclohexanecarboxylic acid produced a high amount (…
Number of citations: 13 link.springer.com
NB Chapman, A Ehsan, J Shorter… - Journal of the Chemical …, 1967 - pubs.rsc.org
… The trans4-hydroxycyclohexanecarboxylic acid obtained by this method had mp 146", and the m. p. of the trans-4-hydroxycyclohexanecarboxylic acid obtained as described above, was …
Number of citations: 3 pubs.rsc.org
DS Noyce, HI Weingarten - Journal of the American Chemical …, 1957 - ACS Publications
Treatment of «s-3-methoxycyclohexanecarboxylic acid with acetic anhydride and catalytic amounts of sulfuric acid leads to a mixture of three products, methyl cyclohex-3-ene-…
Number of citations: 12 pubs.acs.org
LN Owen, PA Robins - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… These extracts were dried and evaporated to a solid residue (1-4 g.) which on recrystallisation from ethyl acetate gave the benzoate of trans-4-hydroxycyclohexanecarboxylic acid as …
Number of citations: 1 pubs.rsc.org
F Dickens, J Pearson - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… acid cis-3-Hydroxycyclohexanecarboxylic acid trans-3-Hydroxycyclohexanecarboxylic acid ci8-4-Hydroxycyclohexanecarboxylic acid trans-4-Hydroxycyclohexanecarboxylic acid laevo-…
Number of citations: 24 www.ncbi.nlm.nih.gov
CT Beer, F Dickens, J Pearson - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… acids had no significant effect, an appreciable increase in respiration was sometimes observed when the substrate was Ci8or trans-4-hydroxycyclohexanecarboxylic acid(see Table 7). …
Number of citations: 68 www.ncbi.nlm.nih.gov

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